molecular formula C13H18ClN B1322479 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride CAS No. 96651-85-3

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Cat. No. B1322479
CAS RN: 96651-85-3
M. Wt: 223.74 g/mol
InChI Key: ALQOOMOOZAZVBQ-UHFFFAOYSA-N
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Description

The compound "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" is a spirocyclic compound, which is a class of organic molecules featuring a unique structural motif where two rings are joined through a single shared atom. This structural feature is of significant interest in medicinal chemistry due to the rigidity and three-dimensional shape it imparts to the molecule, potentially leading to high selectivity and efficacy in drug-receptor interactions .

Synthesis Analysis

The synthesis of spirocyclic compounds related to "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" has been explored in various studies. One approach involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile to synthesize substituted spiro-piperidine-pyrazolopyrans . Another method reported the synthesis of a related scaffold, 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidines], using regioselective intermolecular reactions and stereoselective reduction . Additionally, the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones via 1,3-dipolar cycloaddition reactions has been described, showcasing the versatility of spirocyclic syntheses .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been characterized using various spectroscopic techniques. For instance, dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] were characterized by IR, NMR, and X-ray diffraction, revealing intermolecular hydrogen bonding and crystallization in the triclinic space group . Theoretical calculations such as molecular mechanics and semi-empirical methods have been used to optimize geometrical parameters, which were found to be in good agreement with experimental data .

Chemical Reactions Analysis

Spirocyclic compounds exhibit a range of chemical reactivity due to their unique structural features. For example, the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide yielded 1,3-dihydrospiro[2H-indolo-2,2'-piperidine] derivatives, demonstrating the potential for nucleophilic addition reactions . The reactivity of these compounds can be further modified by substituents, as seen in the synthesis of substituted 3,5-dicyanospiro-4-(piperidine-4')-1H,4H-dihydropyridine-2-thiolates .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid and three-dimensional structures. The presence of spiro junctions in molecules like "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" can lead to unique electronic and steric properties, which are important for their biological activity. For instance, the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] have been calculated, indicating electrophilic and nucleophilic sites that are crucial for their reactivity . The rigidity of the spirocyclic framework also contributes to the stability and chemical hardness of these molecules .

Scientific Research Applications

Chemical Synthesis and Reaction Behavior

  • Formation of 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] Derivatives : The compound can undergo chemical reactions to form 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] derivatives, as demonstrated by its reaction with acrylamide in proton-containing solvents (Shachkus & Degutis, 1988).

Pharmaceutical Research

  • Development of Selective Inhibitors : Research into the development of selective inhibitors for vesicular acetylcholine storage has involved the synthesis of semirigid vesamicol receptor ligands based on 2,3-Dihydrospiro[indene-1,4'-piperidine], indicating its potential pharmaceutical applications (Efange et al., 1994).

  • Synthesis of Renin Inhibitors : The compound is used in the synthesis of renin inhibitors. An efficient synthetic method for the preparation of a scaffold using this compound showed moderate in vitro binding affinity for purified human renin, indicating its potential in hypertension and cardiovascular disease treatment (Nakamura et al., 2009).

  • Potential Antidepressant Properties : A series of derivatives synthesized and evaluated pharmacologically indicated potent antidepressant-like activity, suggesting the compound's role in psychotropic drug development (Ong et al., 1981).

  • Estrogen Receptor Modulation for Hot Flush Treatment : Studies on selective estrogen receptor modulators found that derivatives of this compound showed promising effects in rat models for human hot flush, suggesting a new treatment approach for this condition (Watanabe et al., 2003).

Chemical and Physical Property Analysis

  • Structural and Pharmacological Studies : Research on the structural and pharmacological properties of 1,2,3,4‐Tetrahydro‐1,4′‐silaspiro[naphthalene‐1,4′‐piperidine] derivatives, related to 2,3-Dihydrospiro[indene-1,4'-piperidine], provided insights into their affinity for central nervous system receptors, showcasing the compound's relevance in neuropharmacological research (Tacke et al., 2012)

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQOOMOOZAZVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626388
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

CAS RN

96651-85-3
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1'-Benzyl-2,3-dihydrospiro[1H-indene-1,4'-piperidine] (0.50 g, 1.80 mmol) was dissolved in dichloroethane (6 mL). The resulting solution was cooled to 0° C. and 1-chloro-ethylchloroformate (0.258 g, 1.80 mmol) was added in one batch. Cooling was continued for 10 min after which the reaction mixture was refluxed for 1 h, cooled to room temperature and concentrated under reduced pressure. The residue was redissolved in MeOH (10 mL) and refluxed for 2 h. The resulting solution was concentrated under reduced pressure to obtain (0.40 g, quant.) of a pale yellow crystalline solid; m.p. 256°-257° C. (lit. 288-290); 1H NMR (CDCl3): δ1.74 (br d, 2, piperidyl β-NHeq), 2.10 (td, 2, piperidyl β-Hax), 2.13 (t, 2, Ph--CH--CH2 --C H2 --, J=6 Hz), 2.94 (t, 2, J=6 Hz, Ph--C H2 --CH2 --), 3.12-3.38 (m, 4, piperidyl α-Hax,eq), d=7.19 (br s, 4, phenyl). MS (EI) m/e 187.2 (M+ of free base).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-ethylchloroformate
Quantity
0.258 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of spiro[indene-1,4'-piperidine]hydrochloride (1.9 g, 8.6 mmol) in ethanol (50 ml) was hydrogenated at 50 p.s.i. for 1 hour, in the presence of 10% palladium on carbon (0.3 g, 16% (w/w)). The catalyst was filtered off, and the ethanol removed in vacuo. The remaining solid was recrystallised from 4:1 ethyl acetate:ethanol to give spiro[indane-1,4'-piperidine]hydrochloride (814 mg, 43%) as a white crystalline solid. N.M.R. (D2O) δ 1.79 (2H, d, J=14 Hz), 2.06 (2H, t of d, J=14 and 4 Hz), 2.14 (2H, t, J=7 Hz), 2.98 (2H, t, J=7 Hz), 3.25 (2H, t of d, J=14 and 2 Hz), 3.48 (2H, m), 7.33 (4H, m)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 2
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 3
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 4
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 5
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 6
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Citations

For This Compound
4
Citations
S Hayashi, K Ohashi, E Nakata, C Emoto - Medicinal Chemistry Research, 2014 - Springer
Nociceptin/orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that is a metabolite of precursor polypeptide (prepro-N/OFQ), and N/OFQ peptide (NOP) receptor (or opioid-…
Number of citations: 3 link.springer.com
S Hayashi, K Ohashi, S Mihara, E Nakata… - European Journal of …, 2016 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) and N/OFQ peptide (NOP) receptor are expressed and distributed in various regions such as central nervous system (CNS), peripheral nervous system…
Number of citations: 6 www.sciencedirect.com
C Hamdouchi, SD Kahl, A Patel Lewis, GR Cardona… - 2016 - ACS Publications
The G protein-coupled receptor 40 (GPR40) also known as free fatty acid receptor 1 (FFAR1) is highly expressed in pancreatic, islet β-cells and responds to endogenous fatty acids, …
Number of citations: 55 pubs.acs.org
CL Cioffi, N Dobri, EE Freeman… - Journal of Medicinal …, 2014 - ACS Publications
Accumulation of lipofuscin in the retina is associated with pathogenesis of atrophic age-related macular degeneration and Stargardt disease. Lipofuscin bisretinoids (exemplified by N-…
Number of citations: 59 pubs.acs.org

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